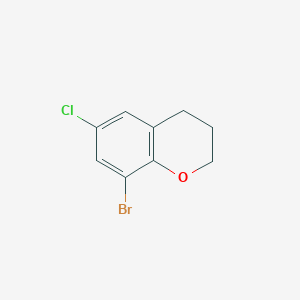

8-Bromo-6-chlorochromane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrClO |

|---|---|

Molecular Weight |

247.51 g/mol |

IUPAC Name |

8-bromo-6-chloro-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C9H8BrClO/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5H,1-3H2 |

InChI Key |

UDYKNVSUCXAVCW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)Cl)Br)OC1 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 6 Chlorochromane and Substituted Halogenated Chromanes

Retrosynthetic Analysis of the 8-Bromo-6-chlorochromane Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. deanfrancispress.comlibretexts.org For this compound, the analysis begins by identifying the key bonds and functional groups that can be formed through reliable chemical reactions.

The primary disconnection points for the chromane (B1220400) ring are the C-O ether bond and the C-C bonds that form the pyran ring. A common retrosynthetic strategy involves disconnecting the ether bond, which suggests an intramolecular C-O bond formation as a key final step. This leads back to a substituted phenolic precursor.

A plausible retrosynthetic pathway for this compound (I) is outlined below:

Target Molecule: this compound (I).

Disconnection 1 (C-O Ether Bond): A primary disconnection is the ether linkage of the pyran ring. This suggests an intramolecular cyclization, such as a Williamson ether synthesis or a metal-catalyzed C-O coupling, from a precursor like 3-(3-bromo-5-chloro-2-hydroxyphenyl)propan-1-ol (II).

Disconnection 2 (C-C Bond): Alternatively, the chromane ring can be formed via a cyclization that forms one of the C-C bonds. A common precursor for this approach is a chalcone (B49325) derivative, specifically 3-aryl-1-(3-bromo-5-chloro-2-hydroxyphenyl)-2-propen-1-one (III). nih.govacs.org Cyclization of this intermediate via a Michael addition would lead to the corresponding chroman-4-one, which can then be reduced to the chromane.

Precursor Simplification: The key intermediate, 3-bromo-5-chloro-2-hydroxy-acetophenone (IV), can be synthesized from commercially available 3-chloro-5-bromophenol through acylation and subsequent Fries rearrangement or direct Friedel-Crafts acylation.

This analysis highlights that the synthesis can either proceed by building the carbon side chain onto a pre-halogenated phenol (B47542) and then cyclizing, or by constructing the chromane ring first and then performing selective halogenation.

Classical Chromane Core Construction Adapted for Halogenation

Several classical organic reactions can be adapted to construct the chromane skeleton with the required halogenation pattern.

The Friedel-Crafts reaction is a fundamental method for C-C bond formation on aromatic rings. beilstein-journals.orgorganic-chemistry.org In the context of chromane synthesis, an intramolecular Friedel-Crafts alkylation is a powerful strategy. This typically involves a phenol bearing a tethered electrophilic group, such as a haloalkyl or an alkenyl group.

A representative reaction involves the acid-catalyzed cyclization of an allylic phenol. For a halogenated target, the synthesis would start with a di-halogenated phenol. For instance, reacting 3-bromo-5-chlorophenol (B1291525) with an allylic halide (e.g., 3-chloropropene) would form an allyl ether, which upon Claisen rearrangement and subsequent acid-catalyzed cyclization, would yield the chromane ring. However, controlling the regioselectivity of the initial etherification and the subsequent rearrangement can be challenging.

A more direct approach is a tandem allylic azide (B81097) rearrangement followed by a Friedel-Crafts alkylation, which has been shown to be effective for producing various substituted chromanes, including those with halogen substituents. nih.gov

Table 1: Key Parameters for Friedel-Crafts Based Chromane Synthesis

| Step | Reagents & Conditions | Function | Reference |

| Alkylation | Alkyl Halide, Lewis Acid (e.g., AlCl₃) | Forms a carbocation for electrophilic attack on the arene. | libretexts.org |

| Intramolecular Cyclization | Protic Acid (e.g., H₂SO₄) or Lewis Acid | Catalyzes the cyclization of a phenolic alkyl halide or alcohol. | beilstein-journals.org |

| Tandem Rearrangement/Alkylation | Allylic Azide, AgSbF₆ (catalyst) | Differentiates equilibrating azide isomers to afford cyclized products. | nih.gov |

Annulation strategies involving nucleophilic addition are among the most common methods for constructing the chromanone precursor to chromanes. A highly efficient route starts from a substituted 2-hydroxyacetophenone (B1195853). nih.govresearchgate.net

The synthesis of a 2-aryl-8-bromo-6-chlorochroman-4-one, a direct precursor, has been described starting from 3-bromo-5-chloro-2-hydroxyacetophenone. acs.orgresearchgate.net The key steps are:

Aldol (B89426) Condensation: A base-promoted crossed aldol condensation between the 2-hydroxyacetophenone derivative and an appropriate aldehyde. This forms a chalcone, specifically a 3-aryl-1-(3-bromo-5-chloro-2-hydroxyphenyl)-2-propen-1-one. acs.org

Intramolecular Michael Addition: The chalcone undergoes a subsequent intramolecular oxa-Michael cyclization, where the phenolic hydroxyl group acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone. This annulation step forms the chroman-4-one ring.

Reduction: The resulting 8-bromo-6-chlorochroman-4-one can be reduced to the target this compound using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) followed by a dehydroxylation step, or more directly via a Clemmensen or Wolff-Kishner reduction.

This pathway is particularly advantageous as it builds the core structure with the halogens already in place, avoiding potentially unselective late-stage halogenation. nih.govacs.org

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer efficient routes for intramolecular C-O bond formation to construct the chromane ring. chemrxiv.orgeie.gr This strategy is a key part of the retrosynthetic pathway discussed earlier.

The general approach involves a suitably substituted phenol with a tethered alkyl halide. The intramolecular C-O coupling is catalyzed by a palladium complex, often in the presence of a phosphine (B1218219) ligand and a base.

Table 2: Comparison of Metal-Catalyzed C-O Coupling Conditions

| Catalyst System | Substrate Type | Key Advantage | Reference |

| Pd(OAc)₂ / PPh₃ | o-Iodophenol with a tethered alcohol | High efficiency for C-O bond formation. | acs.org |

| Pd(OAc)₂ / Ligand | α-Methyl-β-arenoxy propanoic acid | Direct oxidative coupling of C(sp³)-H and C(sp²)-H bonds. | chemrxiv.org |

| Cu-based catalysts | Various | Often used for C-O bond formation in cross-dehydrogenative coupling (CDC). | beilstein-journals.org |

This method provides a powerful alternative to classical cyclization conditions, often proceeding with higher yields and functional group tolerance. For the synthesis of this compound, the starting material would be a 3-(3-bromo-5-chloro-2-hydroxyphenyl)propyl derivative, which would cyclize via intramolecular C-O coupling.

Direct Halogenation Strategies for Chromane Systems

An alternative synthetic strategy involves the construction of the parent chromane or chromanone ring first, followed by direct halogenation. This approach relies on the directing effects of the existing substituents on the benzene (B151609) ring to achieve the desired regioselectivity. The ether oxygen of the chromane ring is an activating, ortho-, para-directing group.

For this compound, this would require sequential chlorination and bromination of a chromane precursor. Introducing the chlorine at the C-6 position and the bromine at the C-8 position requires careful selection of halogenating agents and reaction conditions.

The introduction of a bromine atom specifically at the C-8 position of a chromane ring that is already substituted at C-6 is a significant challenge due to the electronic directing effects. The C-6 position is para to the activating ether oxygen, making it highly susceptible to electrophilic substitution. The C-8 position is ortho to the ether oxygen but is also more sterically hindered.

However, specific reagents and conditions have been developed for regioselective bromination. For instance, the bromination of pre-formed chroman-4-ones can be controlled. The use of pyridinium (B92312) tribromide (Py·Br₃) has been reported to introduce a bromine atom at the C-8 position of a 2-pentylchroman-4-one in a 42% yield. This regioselectivity is attributed to electrophilic aromatic substitution directed by the electron-rich aromatic system.

Another common brominating agent is N-bromosuccinimide (NBS). While NBS is often used for benzylic or allylic bromination under radical conditions, under ionic conditions (often with an acid catalyst), it serves as a source of electrophilic bromine for aromatic substitution. The choice of solvent can significantly influence the regiochemical outcome of the reaction.

Table 3: Common Reagents for Regioselective Bromination

| Reagent | Conditions | Target Position | Reference |

| Pyridinium tribromide (Py·Br₃) | CH₂Cl₂, 0°C to RT | C-8 of chroman-4-one | |

| N-Bromosuccinimide (NBS) | Dichloromethane (B109758), 0–25°C | C-6 of chromane | |

| CuBr₂ / LiBr with O₂ | Not specified | General for electron-rich arenes | rsc.org |

Achieving the specific 8-bromo-6-chloro substitution pattern via direct halogenation would likely involve a multi-step process with protection and deprotection of certain positions or the use of specialized directing groups to overcome the natural regiochemical preferences of the chromane ring.

Regioselective Chlorination Protocols

The regioselective introduction of a chlorine atom at the C6 position of the chromane nucleus is a critical step in the synthesis of this compound and related compounds. This is typically achieved by starting with a pre-chlorinated phenolic precursor.

One common strategy involves the use of 4-chlorophenol (B41353) or its derivatives as the foundational building block. The chlorination of arenes can be accomplished through various methods. For electron-rich systems like phenols, direct electrophilic chlorination can be employed. However, controlling the position of chlorination to favor the para-position (which becomes the C6 position of the chromane) is essential and often inherent to the directing effects of the hydroxyl group.

More advanced and controlled chlorination methods include:

Organocatalyzed Chlorination : Research has shown that ammonium (B1175870) salt-catalyzed processes using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) can achieve ortho-selective chlorination of phenols. scientificupdate.com While this directs to the ortho position, understanding such catalytic systems is key to developing regioselective methods. The choice of catalyst and chlorinating agent is crucial for selectivity. scientificupdate.comresearchgate.net For instance, chlorosulfonium salts have been utilized as effective chlorinating agents in organocatalyzed reactions. researchgate.net

Copper-Catalyzed Chlorination : Copper catalysts, in conjunction with a chloride source (e.g., LiCl) and an oxidant like molecular oxygen, can facilitate the regioselective chlorination of electron-rich aromatic C-H bonds. rsc.org These methods offer an alternative to traditional electrophilic substitution and can provide different regiochemical outcomes based on the directing groups present on the substrate.

Pummerer Reaction Intermediate Trapping : In some synthetic routes, an α-chlorinated sulfide, generated as an intermediate in Pummerer-type reactions using activators like oxalyl chloride, can undergo cyclization. acs.org This pathway can lead to reductive chlorination products where the chlorine atom is sourced from a sulfonium (B1226848) salt intermediate. acs.org

A practical synthesis of a related compound, 5-amino-6-chlorochroman-8-carboxylic acid, highlights a scalable approach where chlorination is performed on a pre-formed chromane system at a late stage using a suitable chlorinating agent. tandfonline.com

Sequential and Orthogonal Halogenation Methodologies

The synthesis of di-halogenated chromanes like this compound necessitates methods that can introduce two different halogens at specific positions without interfering with each other. This is achieved through sequential or orthogonal halogenation strategies.

A typical sequence for this compound would involve:

Starting with a pre-chlorinated phenol : The synthesis commonly begins with a commercially available or synthesized para-chlorinated phenol. This ensures the chlorine atom is correctly placed at what will become the C6 position of the chromane ring.

Ortho-bromination : The next step is the regioselective bromination at the ortho-position relative to the hydroxyl group. The hydroxyl group is a strong ortho-, para-director. Since the para-position is already blocked by the chlorine atom, electrophilic bromination (e.g., using N-bromosuccinimide or Br₂) will preferentially occur at one of the ortho-positions, which will become C8 in the chromane structure.

Advanced methodologies for controlled, sequential halogenation include:

Directed ortho-Metalation (DoM) : This powerful technique allows for the specific functionalization of the position ortho to a directing metalation group (DMG). For phenolic precursors, the hydroxyl group can be protected as a DMG, such as an O-aryl carbamate. researchgate.net Deprotonation at the ortho-position with a strong base (like n-butyllithium) followed by quenching with an electrophilic bromine source (e.g., 1,2-dibromoethane) installs the bromine atom precisely. The chlorine can be present on the ring prior to this sequence or introduced later. researchgate.net

Sequential Catalytic C-H Functionalization : Modern synthetic chemistry employs sequential catalytic reactions to build molecular complexity. chemrxiv.org A strategy could involve an initial C-H chlorination, followed by a directed C-H bromination, taking advantage of the different reactivities of the C-H bonds and directing groups at each stage.

Halogen Dance Reactions : In some systems, a halogen atom can migrate from one position to another under the influence of a strong base, a process known as a halogen dance reaction. While not a direct method for sequential introduction, it is a phenomenon that must be considered in the synthesis of polyhalogenated aromatics. researchgate.net

The synthesis of 2-aryl-8-bromo-6-chlorochroman-4-one, a precursor for more complex derivatives, implicitly relies on these principles, starting from a 3-bromo-5-chloro-2-hydroxyphenyl ketone derivative which is then cyclized. nih.govacs.org

Advanced Cyclization and Ring-Forming Reactions

The construction of the dihydropyran ring fused to the halogenated benzene ring is the cornerstone of chromane synthesis. Several advanced catalytic methods have been developed to achieve this transformation efficiently.

Triflimide-Catalyzed Annulations of Substituted Phenolic Precursors

A convergent and powerful method for chromane synthesis involves the Brønsted acid-catalyzed annulation of phenolic precursors. acs.orgchemrxiv.org Triflimide (HNTf₂) has emerged as a highly effective catalyst for this transformation. acs.orgchemrxiv.org The reaction typically proceeds via the annulation of an o-hydroxy benzylic alcohol with an alkene. acs.orgchemrxiv.org

The general mechanism involves the triflimide-catalyzed formation of a benzylic carbocation from the o-hydroxy benzylic alcohol. This electrophilic intermediate is then trapped by an alkene, followed by an intramolecular Friedel-Crafts alkylation to close the dihydropyran ring. chemrxiv.org This method is notable for its mild reaction conditions (room temperature), low catalyst loading (e.g., 5 mol%), and tolerance of various functional groups on the aromatic ring, including electron-donating and electron-withdrawing substituents. acs.orgchemrxiv.org This tolerance is crucial for the synthesis of halogenated chromanes.

| Precursor A (o-hydroxy benzylic alcohol) | Precursor B (Alkene) | Product | Yield | Reference |

| 2-(hydroxy(phenyl)methyl)phenol | methallyltrimethylsilane | 2,2-dimethyl-4-phenylchroman | 73% | acs.orgchemrxiv.org |

| 5-bromo-2-(hydroxy(phenyl)methyl)phenol | methallyltrimethylsilane | 6-bromo-2,2-dimethyl-4-phenylchroman | 77% | acs.org |

| 5-chloro-2-(hydroxy(phenyl)methyl)phenol | methallyltrimethylsilane | 6-chloro-2,2-dimethyl-4-phenylchroman | 75% | acs.org |

| 2-(hydroxy(phenyl)methyl)phenol | methylenecyclohexane | 4-phenyl-spiro[chroman-2,1'-cyclohexane] | 78% | chemrxiv.org |

Hetero-Diels–Alder Reactions in Halogenated Chromane Synthesis

The hetero-Diels–Alder (HDA) reaction is a classic and versatile method for forming six-membered heterocyclic rings. wikipedia.org In the context of chromane synthesis, this typically involves the [4+2] cycloaddition of an ortho-quinone methide (o-QM) with an alkene. o-Quinone methides are highly reactive intermediates that serve as the heterocyclic diene component. researchgate.net

These reactive o-QMs can be generated in situ from various precursors, such as o-hydroxybenzyl alcohols, under thermal or catalytic conditions. researchgate.net The subsequent cycloaddition with a dienophile (an alkene) forms the chromane skeleton in a single step. The reaction can be rendered asymmetric by using chiral catalysts. researchgate.net

Key features of this approach include:

Inverse-Electron-Demand HDA : This variant is particularly useful, where an electron-rich alkene reacts with an electron-poor diene (the o-QM). This strategy has been used to synthesize highly fluorescent chromone (B188151) derivatives from 3-formylchromones. nih.gov

Domino Reactions : The HDA reaction can be incorporated into domino or cascade sequences. For example, a Knoevenagel condensation followed by an intramolecular HDA reaction has been used to prepare complex polycyclic chromene derivatives. nih.govresearchgate.net

Substrate Scope : The reaction accommodates a wide range of alkenes, including those with halogen substituents, making it applicable to the synthesis of halogenated chromanes. organic-chemistry.org

While direct examples for this compound via this method are not prominent, the synthesis of halogenated phenolic precursors followed by their conversion to o-QMs and subsequent cycloaddition represents a viable and powerful synthetic route.

Palladium-Catalyzed Intramolecular Aryloxycarbonylation

Palladium-catalyzed reactions are mainstays of modern organic synthesis. For chromane-related structures, palladium-catalyzed carbonylative cross-coupling reactions provide a sophisticated route to the core skeleton. acs.org One such method involves the synthesis of chroman-2,4-diones from 3-iodochromone precursors via a domino reaction that includes a key palladium-catalyzed intramolecular aryloxycarbonylation step. mdpi.comnih.gov

The process is initiated by the reaction of a 3-iodochromone with an amine. acs.org For primary amines, this can trigger a ring-opening of the chromone, followed by a palladium-catalyzed carbonylative cyclization where a carbon monoxide molecule is inserted and the phenolic oxygen attacks the activated acyl-palladium intermediate. mdpi.comnih.gov This sequence, formally a ring-opening/ring-closing reaction, rebuilds the heterocyclic system to afford 3-substituted chroman-2,4-diones. acs.orgacs.org

| Substrate | Amine | Ligand | Product | Yield | Reference |

| 3-iodochromone | N,O-dimethylhydroxylamine | XantPhos | N-methoxy-N-methyl-4-oxochromone-3-carboxamide | 80% | acs.org |

| 3-iodochromone | Benzylamine | XantPhos | 3-(benzylcarbamoyl)-2H-chromene-2,4(3H)-dione | 92% | scribd.com |

| 3-iodochromone | 4-fluoroaniline | XantPhos | 3-((4-fluorophenyl)carbamoyl)-2H-chromene-2,4(3H)-dione | 85% | scribd.com |

| 3-iodochromone | Cyclohexylamine | XantPhos | 3-(cyclohexylcarbamoyl)-2H-chromene-2,4(3H)-dione | 81% | scribd.com |

This methodology highlights the power of palladium catalysis to orchestrate complex transformations. Applying this logic to a suitably substituted 6-chloro-8-bromo-3-iodochromone could provide access to the corresponding highly functionalized chroman-2,4-dione skeleton.

Functionalization and Derivatization of Halogenated Chromane Skeletons

Once the this compound skeleton is synthesized, its halogen atoms serve as versatile handles for further chemical modification, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

A key example is the synthesis of Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. nih.govacs.org The synthesis starts from a 2-aryl-8-bromo-6-chlorochroman-4-one, which undergoes a Mannich reaction to introduce a methylene (B1212753) group at the C3 position. nih.govresearchgate.net Subsequent aza-Michael addition of a protected amine followed by oxidation yields the final functionalized chromone. nih.govacs.org

Key derivatization reactions for the halogenated chromane scaffold include:

Cross-Coupling Reactions : The bromo substituent at C8 is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. This allows for the introduction of aryl, vinyl, or alkyl groups at this position. A reported derivatization used successive Stille cross-coupling reactions to replace the bromine at C8 with a benzyl (B1604629) group and the chlorine at C6 with a vinyl group on a related chromone scaffold. acs.org

Deprotonative Metallation : Directed metalation can also be used on the fully formed chromane ring. Using a specific combination of bases, it is possible to achieve deprotonation at either C4 or C8, which can then be trapped with various electrophiles to introduce new substituents. researchgate.net

Radical Bicyclization : For chromanes containing appropriate functionalities like a vinyl group, cobalt-catalyzed radical bicyclization can be used to construct fused cyclopropane (B1198618) rings, creating complex tricyclic structures. nih.gov This has been demonstrated on dihalogenated (4,6-dihalo) chromane precursors. nih.gov

These functionalization strategies underscore the synthetic utility of the this compound core as a platform for building a diverse library of complex heterocyclic compounds.

Introduction of Additional Substituents (e.g., Aminomethyl Groups via Mannich Reaction)

The functionalization of the chromane core is crucial for developing new derivatives. A significant method for introducing substituents is the Mannich reaction, which facilitates the aminomethylation of a carbon atom adjacent to a carbonyl group. wikipedia.orgchemistrysteps.comorganicchemistrytutor.com

Research has demonstrated an efficient synthetic route for introducing a primary aminomethyl group at the 3-position of a 2-aryl-8-bromo-6-chlorochromone scaffold. nih.govacs.org The process starts with either 2-aryl-8-bromo-6-chlorochroman-4-one or its precursor, 3-aryl-1-(3-bromo-5-chloro-2-hydroxyphenyl)-2-propen-1-one (a chalcone). nih.govacs.org These starting materials can be subjected to Mannich conditions to yield an intermediate, 2-aryl-8-bromo-6-chloro-3-methylenechroman-4-one. nih.govresearchgate.netresearchgate.net This intermediate is then converted to the desired Cbz-protected 3-aminomethyl derivative through an aza-Michael reaction followed by selenium dioxide (SeO₂) oxidation. nih.govacs.org This multi-step sequence provides a reliable method for accessing these functionalized chromones. nih.gov

The Mannich reaction itself can be performed using the chroman-4-one derivative with paraformaldehyde and a catalytic amount of an amine like morpholine (B109124) in a suitable solvent such as acetic acid. acs.org The reaction proceeds through the formation of an iminium ion, which is then attacked by the enol form of the chroman-4-one. chemistrysteps.comorganicchemistrytutor.com

| Starting Material | Reaction | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 2-Aryl-8-bromo-6-chlorochroman-4-one | Mannich Reaction | Paraformaldehyde, Morpholine, Acetic Acid | 2-Aryl-8-bromo-6-chloro-3-methylenechroman-4-one | acs.org |

| 2-Aryl-8-bromo-6-chloro-3-methylenechroman-4-one | Aza-Michael Addition | Cbz-NH₂ | Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochroman-4-one | nih.gov |

| Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochroman-4-one | Oxidation | SeO₂ | Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromone | nih.govacs.org |

Modifications at the Chromanone Moiety

The chroman-4-one (or chromanone) moiety is a versatile platform for further chemical modifications. The carbonyl group at the 4-position is a key site for various transformations, allowing for the synthesis of a diverse range of derivatives. gu.seacs.org

One fundamental modification is the oxidation of the chroman-4-one to the corresponding chromone. This transformation introduces a double bond between the C2 and C3 positions, creating an aromatic pyran ring. As seen in the synthesis of 3-aminomethyl derivatives, this oxidation can be achieved using reagents like selenium dioxide (SeO₂). nih.govacs.org

Conversely, the ketone can be reduced to a secondary alcohol. This reduction of the carbonyl group in chroman-4-ones to a hydroxyl moiety significantly alters the molecule's properties. acs.org Other modifications can include reactions at the 3-position, which is activated by the adjacent carbonyl group. For example, bromination at the 3-position can be achieved, and the resulting bromo-derivative can serve as a precursor for introducing various substituents through nucleophilic substitution reactions. gu.se

Stereoselective Synthesis of Chiral Halogenated Chromanes

The synthesis of chiral chromanes, including halogenated variants, is of significant interest due to the prevalence of this scaffold in biologically active natural products. mdpi.comsemanticscholar.org Stereoselective methods aim to control the three-dimensional arrangement of atoms, leading to the formation of specific enantiomers or diastereomers. These methods typically rely on asymmetric catalysis or enantioselective cyclization reactions. nih.govacs.org

Asymmetric Catalysis in Chromane Formation

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, and various catalytic systems have been developed for chromane synthesis. chemrxiv.orgchemrxiv.org These can be broadly categorized into metal-based catalysis and organocatalysis.

Organocatalysis: Chiral organocatalysts, such as proline derivatives and chiral phosphoric acids, have been successfully employed. mdpi.comnih.govacs.org For instance, an enantioselective Friedel-Crafts alkylation/cyclization cascade reaction between naphthols and α,β-unsaturated aldehydes can be promoted by a diphenylprolinol ether catalyst to produce chiral chromanes with high yields and enantioselectivities. nih.govacs.org Bifunctional catalysts, which possess both an acidic and a basic site, are also highly effective. semanticscholar.org These catalysts can activate both reactants simultaneously, leading to highly organized transition states and excellent stereocontrol. researchgate.net

Metal Catalysis: Transition metals like nickel, copper, and rhodium, combined with chiral ligands, are also effective for the asymmetric synthesis of chromanes. nih.govchemrxiv.org Nickel-catalyzed intramolecular reductive cyclization of aryl-chained alkynones has been shown to produce chiral 3-hydroxychroman derivatives bearing quaternary stereocenters with excellent enantioselectivity. chemrxiv.orgchemrxiv.org Cobalt-based metalloradical catalysis has been used for the asymmetric radical bicyclization of diazomalonates to construct tricyclic chromanones with high diastereoselectivity and enantioselectivity. nih.gov

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Diphenylprolinol Ether (Organocatalyst) | Friedel-Crafts/Cyclization Cascade | High yields and enantioselectivities for chromane synthesis from naphthols. | nih.govacs.org |

| Chiral Phosphoric Acid (Organocatalyst) | [4+2] Cycloaddition | Catalyzes reaction of o-quinone methides with vinyl sulfides for access to substituted chiral chromanes. | acs.org |

| Co(II)-Amidoporphyrin (Metal Catalyst) | Radical Bicyclization | Stereoselective construction of cyclopropane-fused tricyclic chromanones. | nih.gov |

| Ni(cod)₂ / (R)-AntPhos (Metal Catalyst) | Reductive Cyclization | Synthesizes chiral chromans with quaternary allylic siloxanes. | chemrxiv.orgchemrxiv.org |

Enantioselective Cyclization Reactions

Enantioselective cyclization reactions are a cornerstone of chiral chromane synthesis, establishing the heterocyclic ring and its stereocenters in a single, controlled step.

One prominent strategy is the asymmetric [4+2] cycloaddition (Diels-Alder reaction). In this approach, an ortho-quinone methide, often generated in situ, acts as the diene and reacts with a dienophile. The use of chiral catalysts, such as chiral phosphoric acids, can induce high enantioselectivity in the resulting chromane product. mdpi.comacs.org

Cascade or domino reactions offer another sophisticated route. These multi-step sequences, often triggered by a single catalytic event, can rapidly build molecular complexity. For example, organocatalytic cascade reactions involving 2-hydroxy cinnamaldehydes can lead to the diversified synthesis of polyheterocyclic compounds containing a chiral chromane core. nih.gov Similarly, a triple domino reaction catalyzed by a secondary amine has been developed to synthesize functionalized tricyclic chromanes with four contiguous stereogenic centers in excellent stereoselectivities. acs.org Intramolecular reactions, such as the indium-mediated allylation of chiral hydrazones, also provide an efficient pathway to chiral aminochromanes with excellent diastereoselectivity. nih.gov

Eco-Friendly and Efficient Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on developing methods that are not only effective but also environmentally benign and efficient. This often involves reducing reaction times, minimizing waste, and using less hazardous reagents.

Microwave-Assisted Synthesis of Halogenated Chromane Systems

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govunivpancasila.ac.id The synthesis of chromene and chromanone scaffolds is well-suited to this technology. nih.goveurjchem.com

Solvent-Free and Aqueous Medium Reactions

The pursuit of environmentally benign synthetic methodologies has propelled the exploration of solvent-free and aqueous medium reactions for the preparation of heterocyclic compounds, including halogenated chromanes. These approaches align with the principles of green chemistry by minimizing or eliminating the use of hazardous organic solvents, which are often associated with environmental pollution and health risks. The development of such protocols for the synthesis of this compound and its substituted analogues is an area of active research, aiming to provide more sustainable alternatives to conventional methods that rely on volatile organic compounds.

Solvent-free reactions, also known as neat or solid-state reactions, are conducted in the absence of any solvent. This technique can lead to improved reaction rates, higher yields, and simplified work-up procedures, as the need for solvent removal is obviated. In the context of chromane synthesis, solvent-free conditions have been successfully applied, often in conjunction with catalysts or microwave irradiation to facilitate the reaction. mdpi.comresearchgate.net For instance, the synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromenes has been efficiently achieved under solvent-free conditions, showcasing the potential of this method for preparing functionalized chromane scaffolds. mdpi.comresearchgate.net While a direct solvent-free synthesis of this compound is not extensively documented in publicly available research, the established success with related halogenated structures suggests its feasibility. The reaction would likely involve the condensation of a suitably substituted phenol with an appropriate three-carbon synthon under thermal or microwave-assisted conditions, potentially with a solid-supported catalyst to enhance efficiency and selectivity.

Aqueous medium reactions represent another significant advancement in green chemistry, utilizing water as a safe, non-toxic, and readily available solvent. The unique properties of water, such as its high polarity and ability to form strong hydrogen bonds, can influence reaction pathways and, in some cases, enhance reactivity and selectivity. The synthesis of various chromene and chromane derivatives has been reported in aqueous media. nih.govmdpi.com For example, the synthesis of 2-aryl-3-nitro-2H-chromenes has been accomplished in water, demonstrating the viability of aqueous conditions for constructing the chromane core. mdpi.com Furthermore, chemoenzymatic methods in aqueous solutions are emerging as powerful tools for the selective halogenation of chromone precursors. nih.gov The application of these principles to the synthesis of this compound would likely involve the use of water-tolerant catalysts or micellar systems to overcome the potential insolubility of nonpolar organic reactants.

The following tables summarize findings from research on the synthesis of various substituted halogenated chromanes and related compounds under solvent-free and aqueous conditions, providing insights into the reaction conditions and yields that could be anticipated for the synthesis of this compound.

Table 1: Solvent-Free Synthesis of Substituted Chromenes

| Product | Reactants | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes | Salicylaldehydes, Ethyl trifluoroacetoacetate | Silica-immobilized L-proline, 80 °C or MW | Good | mdpi.comresearchgate.net |

| 2-Arylchromones | 1-(2-Hydroxyphenyl)-3-aryl-1,3-propanodiones | KHSO4 | High | academie-sciences.fr |

Table 2: Aqueous Medium Synthesis of Halogenated Chromanes and Chromones

| Product | Reactants | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Halochromones | o-Hydroxy enaminones | Vanadium-dependent chloroperoxidase, H2O2/KX (X=Cl, Br) | Not specified | nih.gov |

| 2-Aryl-3-nitro-2H-chromenes | Salicylaldehydes, (E)-β-nitrostyrenes | L-prolinamide | Moderate to high | mdpi.com |

| 6-Bromo-2-(4-bromophenyl)-3-nitro-2H-chromene | 5-Bromosalicylaldehyde, 1-Bromo-4-(2-nitrovinyl)benzene | Not specified | 71% | mdpi.com |

Reactivity and Mechanistic Investigations of 8 Bromo 6 Chlorochromane and Halogenated Chromanes

Ring System Transformations

The inherent structure of the chromane (B1220400) ring system allows for a variety of transformations, including expansions, contractions, and opening/closing cascades. These reactions are often mediated by specific reagents that can interact with either the heterocyclic or the aromatic portion of the molecule.

Hypervalent iodine reagents have emerged as versatile tools for mediating oxidative rearrangements, including the ring expansion of cyclic systems. dovepress.commdpi.com These metal-free reagents offer mild and selective conditions for complex molecular transformations. dovepress.com Studies on related oxygen-containing benzo-fused cycloalkenes demonstrate the potential for such expansions. For instance, the reaction of 1-vinylcycloalkanols with the hypervalent iodine reagent [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) can lead to seven- and eight-membered ring systems. mdpi.com

The mechanism of this ring expansion typically involves several steps. For a silylated 1-vinylcycloalkanol, an acid-catalyzed deprotection first yields the corresponding alcohol. mdpi.com An electrophilic addition of the iodine(III) reagent to the double bond then forms a cationic intermediate. mdpi.com This is followed by the migration of an aryl carbon, leading to the expanded ring system. A final reductive solvolysis step produces the ketone product and the normal valency iodine compound, PhI. mdpi.com The reaction conditions can be fine-tuned to yield different ring expansion products. mdpi.com

Table 1: Hypervalent Iodine-Mediated Ring Expansion of a Vinyl Cyclohexanol Derivative mdpi.com Data derived from a study on the ring expansion of 1-(1-trimethylsilyloxyvinyl)cyclohexan-1-ol, a related substrate, illustrating the principle of hypervalent iodine-mediated ring expansion.

| Entry | Oxidant (equiv.) | Product(s) | Yield (%) |

| 1 | HTIB (1.2) | Methoxy-ketone | 60 |

| 2 | HTIB (2.5) | Dimethoxy-ketone | - |

In addition to expansion, hypervalent iodine reagents can also mediate ring contraction reactions. The oxidation of dihydro-1-benzoxepines with [hydroxy(tosyloxy)iodo]benzene (HTIB) has been shown to result in ring contraction to form chromane derivatives. thieme-connect.comthieme-connect.comresearchgate.net This transformation provides a synthetic route to the chromane skeleton from a larger, seven-membered heterocyclic ring.

The reaction of 2,3-dihydro-1-benzoxepine with HTIB in hexafluoroisopropanol (HFIP) and dichloromethane (B109758) (CH2Cl2) leads to the formation of 2-(2-hydroxyethyl)benzofuran, demonstrating a type of ring contraction. thieme-connect.com Similarly, the oxidation of 2,2-dimethyl-2H-chromenes can lead to ring contraction to benzofurans. thieme-connect.comthieme-connect.com These reactions highlight the ability of hypervalent iodine reagents to facilitate complex skeletal rearrangements under mild conditions. thieme-connect.comresearchgate.net

Table 2: Ring Contraction of Dihydrobenzoxepines Mediated by Hypervalent Iodine(III) thieme-connect.comthieme-connect.com

| Substrate | Reagent | Solvent | Product Type |

| Dihydrobenzoxepines | HTIB | Various | Chromanes, Benzofurans |

| 2,2-dimethyl-2H-chromenes | HTIB | Various | Benzofurans |

The chromane and related chromone (B188151) ring systems can undergo nucleophilic attack, leading to ring opening, which may be followed by a recyclization event to form a new heterocyclic structure. This sequence is often referred to as an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov

For example, 3-iodochromone's reaction with primary amines in the presence of a palladium catalyst and a specific ligand (XantPhos) can lead to chroman-2,4-diones. nih.gov This transformation is believed to proceed through an aza-Michael addition, followed by ring-opening of the pyrone ring and a subsequent intramolecular aryloxycarbonylation and ring-closure. nih.gov The tendency of the chromone framework to undergo this ANRORC rearrangement is a key factor in this reactivity. nih.gov

Studies on other related heterocyclic systems, such as isotellurochromenes, also demonstrate oxidative ring-opening reactions. Oxidation with m-chloroperbenzoic acid (mCPBA) leads to the formation of bis(o-formylstyryl) ditellurides. nih.gov This process is thought to proceed through an unstable telluroxide intermediate and a Pummerer-type rearrangement. nih.gov Furthermore, the reactivity of substituted chromones with various nucleophiles can lead to ring opening and subsequent recyclization to form novel polycyclic heterocyclic systems. researchgate.netresearchgate.net

Photochemistry offers a powerful method for inducing molecular rearrangements that are often inaccessible through thermal means. drhuang.com These reactions proceed through electronically excited states, allowing for the formation of high-energy intermediates. drhuang.com

One relevant transformation is the di-π-methane rearrangement, a common photochemical reaction for molecules containing two π-systems separated by a saturated carbon atom. drhuang.com In the context of chromane derivatives, photochemical reactions can lead to significant skeletal reorganizations. For instance, studies on the related 2,3-dihydrobenzofurans have shown that UV irradiation can induce a 1,2-acyl transposition. researchgate.net This rearrangement is proposed to proceed through a highly electrophilic spiro-cyclopropane intermediate that can be intercepted by nucleophiles. researchgate.net Such photochemical strategies can serve as powerful tools for creating complex and diverse molecular architectures from relatively simple precursors. researchgate.netbaranlab.org The specific photochemical behavior of 8-Bromo-6-chlorochromane would depend on the absorption of UV light and the stability of the resulting excited states and radical intermediates.

Reactivity of Halogen Substituents

The bromine and chlorine atoms attached to the aromatic ring of this compound are not merely passive substituents. They significantly influence the electronic distribution of the aromatic ring and can act as leaving groups in certain reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing halogen substituents. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism is characteristic of aromatic systems and involves a two-step addition-elimination process. libretexts.org

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a leaving group (in this case, a halogen). libretexts.org This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily disrupted in this intermediate. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

For SNAr reactions to occur, the aromatic ring must be "activated" by the presence of electron-withdrawing groups, particularly at positions ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. youtube.com In this compound, both the bromine at C-8 and the chlorine at C-6 are electron-withdrawing groups, which activates the benzene (B151609) ring towards nucleophilic attack. A strong nucleophile can potentially displace either the bromide or the chloride ion, with the relative reactivity depending on the specific reaction conditions and the electronic and steric environment of each halogen.

Cross-Coupling Reactions at Bromo and Chloro Positions

The presence of both a bromine and a chlorine substituent on the aromatic ring of this compound opens up possibilities for selective cross-coupling reactions. The choice of catalyst, ligands, and reaction conditions can direct the reaction to occur preferentially at either the C-Br or the C-Cl bond. Generally, in palladium-catalyzed cross-coupling reactions, the oxidative addition step is the selectivity-determining step, and the reactivity of aryl halides follows the order I > Br > Cl > F. nih.govlibretexts.org This trend is attributed to the decreasing strength of the carbon-halogen bond down the group.

For this compound, this inherent reactivity difference allows for selective functionalization. A cross-coupling reaction, such as a Suzuki, Heck, or Sonogashira reaction, would be expected to occur preferentially at the more reactive C-Br bond at the 8-position. researchgate.net By carefully controlling the reaction conditions, such as using a less reactive catalyst or lower temperatures, it is possible to achieve high selectivity for the mono-functionalized product at the 8-position, leaving the C-Cl bond intact for subsequent transformations.

Conversely, achieving cross-coupling at the less reactive C-Cl bond at the 6-position while preserving the C-Br bond is more challenging. It would typically require the C-Br bond to be already functionalized or the use of specialized catalytic systems that exhibit inverted selectivity. The development of such selective methods is an active area of research, often involving the use of specific ligands that can modulate the electronic and steric properties of the metal catalyst. nih.gov

Below is a data table illustrating the expected selectivity in common cross-coupling reactions with this compound under standard conditions.

| Cross-Coupling Reaction | Expected Major Product (Mono-substitution) | Rationale |

| Suzuki Coupling (ArB(OH)₂, Pd(PPh₃)₄, base) | 8-Aryl-6-chlorochromane | Higher reactivity of the C-Br bond in oxidative addition. nih.gov |

| Heck Coupling (Alkene, Pd(OAc)₂, base) | 8-Alkenyl-6-chlorochromane | Preferential oxidative addition at the C-Br bond. |

| Sonogashira Coupling (Alkyne, PdCl₂(PPh₃)₂, CuI, base) | 8-Alkynyl-6-chlorochromane | Greater lability of the C-Br bond compared to the C-Cl bond. researchgate.net |

Strategies for Late-Stage Functionalization via Halogen-Metal Exchange

Late-stage functionalization is a powerful strategy in drug discovery and materials science for the rapid diversification of complex molecules. nih.govanu.edu.aunih.gov For this compound, halogen-metal exchange reactions provide a direct route to introduce a wide range of functional groups. This reaction typically involves the treatment of the aryl halide with an organolithium or Grignard reagent. wikipedia.org

The rate of halogen-metal exchange generally follows the trend I > Br > Cl, similar to cross-coupling reactions. wikipedia.org Therefore, treating this compound with one equivalent of an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures is expected to result in selective bromine-lithium exchange to form 8-lithio-6-chlorochromane. This organolithium intermediate can then be trapped with various electrophiles to introduce a diverse array of substituents at the 8-position.

Selective chlorine-metal exchange in the presence of a bromine atom is significantly more difficult to achieve due to the lower reactivity of the C-Cl bond. It would necessitate prior functionalization of the 8-position or the use of highly specialized reagents and conditions that could potentially favor the exchange at the more electron-deficient position, although this is not a standard approach.

The following table outlines potential late-stage functionalization strategies for this compound via bromine-lithium exchange.

| Reagent Sequence | Intermediate | Final Product | Functional Group Introduced |

| 1. n-BuLi, THF, -78 °C2. DMF | 8-Lithio-6-chlorochromane | 6-Chloro-8-formylchromane | Aldehyde |

| 1. n-BuLi, THF, -78 °C2. CO₂ | 8-Lithio-6-chlorochromane | 6-Chloro-8-carboxychromane | Carboxylic Acid |

| 1. n-BuLi, THF, -78 °C2. B(OMe)₃ | 8-Lithio-6-chlorochromane | 6-Chloro-8-chromaneboronic acid methyl ester | Boronic Ester |

| 1. n-BuLi, THF, -78 °C2. I₂ | 8-Lithio-6-chlorochromane | 6-Chloro-8-iodochromane | Iodine |

Mechanistic Studies of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. The electronic and steric effects of the halogen substituents play a significant role in dictating the reaction pathways.

Investigation of Reaction Intermediates

The key intermediates in the functionalization of this compound are typically organometallic species. In palladium-catalyzed cross-coupling reactions, the catalytic cycle proceeds through a series of well-defined intermediates. nih.gov The first key intermediate is the oxidative addition product, an organopalladium(II) species. For this compound, this would be either an 8-palladyl-6-chlorochromane or a 6-palladyl-8-bromochromane complex, with the former being preferentially formed. Subsequent steps involve transmetalation with the coupling partner and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

In halogen-metal exchange reactions, the primary intermediate is the aryllithium or arylmagnesium species. wikipedia.orgnih.gov For instance, the reaction of this compound with n-butyllithium generates 8-lithio-6-chlorochromane. The stability and reactivity of this intermediate are influenced by the solvent and temperature. acgpubs.org In some cases, these highly reactive intermediates can be observed and characterized using spectroscopic techniques at low temperatures.

Analysis of Reaction Pathways and Transition States

The reaction pathways for the functionalization of this compound are dictated by the relative energies of the transition states for the competing reactions at the C-Br and C-Cl positions. In cross-coupling reactions, the transition state for the oxidative addition of the palladium catalyst into the C-Br bond is significantly lower in energy than that for the C-Cl bond, leading to the observed selectivity. nih.gov Computational studies on similar dihalogenated aromatic systems have supported this observation, showing a clear preference for reaction at the heavier halogen. wuxibiology.com

For halogen-metal exchange, the reaction is believed to proceed through an "ate" complex, where the organolithium reagent coordinates to the halogen atom. stackexchange.com The subsequent exchange is a concerted process. The transition state for the bromine-lithium exchange is more favorable due to the higher polarizability and weaker C-Br bond compared to the C-Cl bond.

Influence of Halogen Substituents on Reaction Kinetics and Selectivity

The nature of the halogen substituents has a profound impact on both the kinetics and selectivity of reactions involving this compound.

Selectivity: The high selectivity observed in many reactions of this compound is a direct result of the differential reactivity of the two halogen atoms. This selectivity allows for a stepwise functionalization approach, where the more reactive bromine at the 8-position is addressed first, followed by modification at the less reactive chlorine at the 6-position under more forcing conditions or with different catalytic systems. This stepwise approach is highly valuable for the synthesis of complex, polysubstituted chromane derivatives. The position of the halogens also influences regioselectivity in reactions such as directed ortho-metalation, although this is less relevant for the initial functionalization of the C-X bonds themselves.

Structural Elucidation and Advanced Spectroscopic Characterization of Halogenated Chromanes

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule like 8-Bromo-6-chlorochromane, one-dimensional (1D) ¹H and ¹³C NMR provide initial information, but advanced two-dimensional (2D) techniques are essential for unambiguous assignment and detailed analysis.

2D NMR experiments map correlations between nuclei, resolving spectral overlap and revealing the complete bonding framework of the molecule. youtube.com Key techniques for this compound include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

¹H-¹H COSY: This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show a clear correlation between the protons at C2, C3, and C4, confirming the connectivity of the aliphatic portion of the chromane (B1220400) ring.

HSQC: This experiment correlates protons with the carbon atoms to which they are directly attached. It allows for the definitive assignment of each carbon signal that has attached protons. For instance, the triplet signal in the ¹H NMR spectrum around 4.3 ppm can be directly linked to the C4 carbon signal in the ¹³C spectrum.

The expected chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the ether oxygen atom. docbrown.infodocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~4.2 (t) | ~65 |

| 3 | ~2.0 (m) | ~22 |

| 4 | ~2.8 (t) | ~24 |

| 4a | - | ~122 |

| 5 | ~7.3 (d) | ~129 |

| 6 | - | ~128 |

| 7 | ~7.1 (d) | ~126 |

| 8 | - | ~115 |

| 8a | - | ~151 |

Table 2: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Type of Information Provided |

| COSY | H2 ↔ H3, H3 ↔ H4 | Connectivity of the aliphatic ring |

| HSQC | H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, H5 ↔ C5, H7 ↔ C7 | Direct C-H bond linkages |

| HMBC | H4 ↔ C5, C4a; H5 ↔ C7, C4a; H2 ↔ C8a | Long-range connectivity between rings |

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for a specific analyte standard. ox.ac.uk The method relies on comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration.

For this compound, qNMR could be used to:

Monitor Reaction Progress: During its synthesis, the formation of the product can be tracked by adding a known amount of an inert standard (e.g., maleic anhydride) to an aliquot of the reaction mixture. The ratio of the integrals of a characteristic product peak (e.g., the C2 protons) to a standard peak allows for the calculation of the reaction yield over time.

Assess Final Product Purity: The purity of the isolated this compound can be accurately determined. A precisely weighed amount of the sample and a standard are dissolved in an NMR solvent. By comparing the integrated signal areas of the analyte and the standard, and accounting for their respective molecular weights and number of protons, the absolute purity of the final product can be calculated with high precision. For accurate quantification, it is crucial to use a long relaxation delay (D1) in the NMR experiment to ensure complete relaxation of all nuclei.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. youtube.commdpi.com These two techniques are often complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice versa.

For this compound, the key functional groups are the aromatic ring, the cyclic ether, the aliphatic chain, and the carbon-halogen bonds.

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the -CH₂- groups will be observed in the 2850-3000 cm⁻¹ region.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring typically produce a series of sharp peaks in the 1450-1600 cm⁻¹ region.

C-O-C Ether Vibrations: The most characteristic vibration for the ether linkage is the asymmetric C-O-C stretching, which is expected to produce a strong, distinct band in the IR spectrum, typically around 1200-1250 cm⁻¹.

C-Halogen Vibrations: The C-Cl and C-Br stretching vibrations occur in the fingerprint region of the spectrum. The C-Cl stretch is anticipated in the 700-800 cm⁻¹ range, while the C-Br stretch appears at a lower frequency, typically between 500-600 cm⁻¹.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Aliphatic CH₂ Bend | ~1465 | Medium | Medium |

| Aryl Ether C-O Stretch | 1200 - 1250 | Strong | Medium |

| C-Cl Stretch | 700 - 800 | Strong | Medium |

| C-Br Stretch | 500 - 600 | Strong | Medium |

Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, providing valuable information about its structure. neu.edu.tr

For this compound (C₉H₈BrClO), the molecular ion peak (M⁺˙) would exhibit a highly characteristic isotopic pattern due to the natural abundances of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a cluster of peaks at M, M+2, and M+4, with relative intensities that are diagnostic for the presence of one Br and one Cl atom. docbrown.infoacs.org

The fragmentation of this compound upon electron ionization would likely proceed through several key pathways:

Loss of Halogen Radicals: The initial fragmentation could involve the loss of a bromine radical (•Br) or a chlorine radical (•Cl) to form more stable carbocations.

Retro-Diels-Alder (RDA) Reaction: The dihydropyran ring can undergo a characteristic RDA cleavage, resulting in the expulsion of a neutral molecule (e.g., ethene) and the formation of a radical cation corresponding to the vinyl ether portion of the aromatic ring.

Loss of Small Molecules: Subsequent fragmentation steps could involve the loss of stable neutral molecules like CO or HCl.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br, ³⁵Cl) | Proposed Fragment Ion | Comments |

| 260 | [C₉H₈BrClO]⁺˙ | Molecular ion (M⁺˙). Shows characteristic M, M+2, M+4 pattern. |

| 181 | [C₉H₈ClO]⁺ | Loss of •Br from the molecular ion. |

| 225 | [C₉H₈BrO]⁺ | Loss of •Cl from the molecular ion. |

| 232 | [C₇H₄BrClO]⁺˙ | Loss of ethene (C₂H₄) via RDA fragmentation. |

| 153 | [C₇H₄ClO]⁺ | Loss of ethene and •Br. |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edumdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a complete model of the crystal structure can be obtained. researchgate.netyoutube.com

The data derived from an SC-XRD experiment would provide:

Unambiguous Molecular Structure: Confirmation of the atomic connectivity, including the positions of the bromine and chlorine atoms on the aromatic ring.

Precise Geometric Parameters: Highly accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule.

Conformational Analysis: Determination of the conformation of the dihydropyran ring in the solid state, which is typically a half-chair or sofa conformation for chromane systems.

Crystal Packing and Intermolecular Interactions: Insight into how the molecules are arranged in the crystal lattice and the nature of any intermolecular forces, such as halogen bonding or π-stacking, that stabilize the crystal structure.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.0 |

| Volume (ų) | 975.0 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.77 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice in modern computational chemistry to employ DFT to determine optimized molecular geometry and various electronic properties. For 8-Bromo-6-chlorochromane, such calculations would provide invaluable insights into its structural and electronic characteristics. However, no dedicated DFT studies for this compound were identified in the performed literature search.

The chromane (B1220400) scaffold possesses a non-planar dihydropyran ring, which can adopt various conformations. A thorough conformational analysis is critical to understanding the molecule's three-dimensional structure and its influence on reactivity and physical properties. This analysis typically involves scanning the potential energy surface to identify stable conformers and the energy barriers between them. At present, there are no published studies detailing the conformational landscape of this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. An analysis of the HOMO-LUMO energy gap, their spatial distribution, and energies would elucidate the kinetic stability and reactivity of this compound. This information is currently unavailable in the scientific literature.

Prediction and Interpretation of Spectroscopic Data using Quantum Chemical Methods

Quantum chemical methods are routinely used to simulate and predict various types of spectra, which can aid in the structural confirmation and characterization of compounds.

Computational methods can predict the infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts of a molecule. Comparing these simulated spectra with experimental data is a powerful tool for structural elucidation. No such simulated IR or NMR data for this compound has been published.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and predicting ultraviolet-visible (UV-Vis) and Electronic Circular Dichroism (ECD) spectra. For chiral molecules, ECD is crucial for determining the absolute configuration. As this compound is chiral, TD-DFT calculations would be essential for its chiroptical characterization. This area of research for the target compound remains unexplored.

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, allowing for the study of transition states and reaction pathways at the molecular level. While computational studies have been performed on the reactions of related chromane derivatives, no mechanistic investigations specifically involving this compound have been reported.

Elucidation of Reaction Mechanisms and Transition State Energies

The synthesis of substituted chromanes often involves complex reaction pathways. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out these pathways and identifying the key intermediates and transition states.

Reaction Pathway Analysis: For a molecule like this compound, its synthesis could involve several steps, such as cyclization reactions. Theoretical calculations can model the potential energy surface of these reactions, revealing the most energetically favorable route from reactants to products. This involves calculating the energies of all stationary points, including reactants, intermediates, transition states, and products.

Transition State Theory: Transition state theory is fundamental to understanding reaction kinetics. Computational software can locate transition state structures, which are first-order saddle points on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

For instance, in the synthesis of chromane derivatives, computational studies can elucidate the energetics of cyclization steps. The transition state energy for the ring-closure would be a critical parameter influencing the reaction rate. By calculating and comparing the transition state energies of different possible mechanistic pathways, chemists can predict which mechanism is more likely to occur under specific reaction conditions. While no specific transition state energy data for this compound is available, the general approach is outlined in the table below, which hypothetically illustrates how such data would be presented.

Table 1: Hypothetical Transition State Energy Data for a Key Synthetic Step of a Substituted Chromane This table is illustrative and not based on experimental data for this compound.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Intramolecular Cyclization | DFT (B3LYP/6-31G*) | 25.4 |

Understanding Regioselectivity and Stereoselectivity via Energy Calculations

Many reactions leading to substituted chromanes can yield multiple isomers. Computational chemistry is invaluable in predicting and explaining the observed regioselectivity and stereoselectivity by comparing the energies of the different possible products and the transition states leading to them.

Regioselectivity: In reactions involving the functionalization of the aromatic ring of a chromane, such as electrophilic substitution, the positions of the existing bromo and chloro substituents on this compound will direct incoming groups. While qualitative rules of aromatic substitution offer a general prediction, computational methods can provide a more quantitative understanding. By calculating the energies of the intermediates and transition states for substitution at different positions, the most likely outcome can be determined. For example, the relative stability of the sigma complexes formed during electrophilic attack can be calculated to predict the preferred site of substitution.

Stereoselectivity: When a reaction can produce different stereoisomers (enantiomers or diastereomers), the difference in the activation energies of the transition states leading to these isomers determines the stereochemical outcome. A lower transition state energy corresponds to a faster reaction rate and, therefore, the formation of the major stereoisomer.

For example, in the synthesis of a chromane derivative with a chiral center, computational modeling can be used to compare the energies of the transition states leading to the (R) and (S) enantiomers. A significant energy difference would suggest a highly stereoselective reaction.

The following table provides a hypothetical example of how computational data could be used to predict the stereochemical outcome of a reaction involving a chromane derivative.

Table 2: Hypothetical Energy Data for Stereoisomer Formation in a Chromane Derivative Synthesis This table is for illustrative purposes and does not represent actual data for this compound.

| Transition State | Computational Method | Relative Energy (kcal/mol) | Predicted Major Isomer |

|---|---|---|---|

| Leading to (R)-isomer | DFT (M06-2X/def2-TZVP) | 0.0 | (R)-isomer |

| Leading to (S)-isomer | DFT (M06-2X/def2-TZVP) | 2.1 |

Applications in Advanced Organic Synthesis and Materials Science

8-Bromo-6-chlorochromane as a Versatile Synthetic Building Block

The strategic placement of two distinct halogen atoms on the aromatic ring of the chromane (B1220400) scaffold endows this compound with a rich and diverse reactivity profile. The differential reactivity of the bromine and chlorine substituents, coupled with the inherent functionality of the chromane ring system, makes it a highly attractive starting material for the construction of a wide array of more complex molecules.

Precursor for Complex Polycyclic Systems

While direct, multi-step syntheses of intricate polycyclic systems originating from this compound are not extensively documented in the literature, its utility as a precursor is evident from the synthesis of related substituted chromone (B188151) structures. For instance, 2-aryl-8-bromo-6-chlorochroman-4-one has been successfully employed as a key intermediate in the synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. researchgate.net This transformation, which proceeds via a Mannich reaction to yield an intermediate methylenechroman-4-one, followed by an aza-Michael reaction and subsequent oxidation, demonstrates the chromane's capacity to serve as a foundational scaffold for the introduction of further functionalities and the construction of more elaborate heterocyclic systems. researchgate.net The presence of the bromo and chloro substituents provides orthogonal handles for subsequent cross-coupling reactions, which could be exploited to build fused ring systems and other complex polycyclic architectures.

Scaffolds for Chemical Diversity Generation in Combinatorial Libraries

The concept of combinatorial chemistry hinges on the ability to rapidly generate large libraries of structurally diverse molecules for high-throughput screening. nih.gov The this compound scaffold is theoretically well-suited for such applications. The two distinct halogen atoms allow for regioselective functionalization through various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This differential reactivity can be harnessed to introduce a wide variety of substituents at the 6- and 8-positions of the chromane ring.

By systematically varying the coupling partners in a combinatorial fashion, a large and diverse library of chromane derivatives can be synthesized. This approach allows for the exploration of a vast chemical space around the chromane core, which is invaluable in the search for new drug candidates and other bioactive molecules. While specific library syntheses starting from this compound are not explicitly detailed in available literature, the principles of combinatorial chemistry strongly support its potential as a valuable scaffold for generating chemical diversity.

Utilization in Aryne Chemistry

Arynes are highly reactive intermediates that have proven to be powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a halogen substituent on an aromatic ring is a prerequisite for the generation of the corresponding aryne. Halogenated chromanes, therefore, are logical precursors to chromane-based arynes.

Generation of Chromane-Type Aryne Precursors

The generation of a chromane-type aryne would typically involve the deprotonation of a position adjacent to a halogen atom, followed by the elimination of a metal halide. In the case of this compound, the generation of a 6,7- or 7,8-aryne intermediate is conceivable. The formation of the aryne would likely be influenced by the specific reaction conditions, including the choice of base and the temperature. While the direct generation of an aryne from this compound itself is not explicitly reported, the synthesis of chromene/chromane-type aryne precursors has been achieved, demonstrating the viability of this approach within the broader class of chromane derivatives.

Cycloaddition and Nucleophilic Addition Reactions Involving Chromane Arynes

Once generated, chromane arynes can participate in a variety of transformations, most notably cycloaddition and nucleophilic addition reactions. These reactions allow for the rapid construction of complex, fused-ring systems.

Cycloaddition Reactions: Chromane arynes can undergo [4+2] cycloaddition reactions with suitable dienes to form polycyclic products. Similarly, [2+2] cycloadditions with alkenes or alkynes would lead to the formation of four-membered rings fused to the chromane core. These reactions provide a powerful and atom-economical route to novel and complex molecular architectures.

Nucleophilic Addition Reactions: A wide range of nucleophiles can add to the strained triple bond of a chromane aryne. This includes organometallic reagents, amines, alcohols, and thiols. The regioselectivity of the nucleophilic addition is often influenced by the electronic and steric properties of the substituents on the aryne. These addition reactions are a versatile method for introducing a diverse array of functional groups onto the chromane scaffold.

| Reaction Type | Reactant | Product Type |

| [4+2] Cycloaddition | Diene | Fused Polycyclic System |

| [2+2] Cycloaddition | Alkene/Alkyne | Fused Four-Membered Ring |

| Nucleophilic Addition | Organometallic Reagent | Arylated Chromane |

| Nucleophilic Addition | Amine | Aminated Chromane |

| Nucleophilic Addition | Alcohol | Alkoxylated Chromane |

Development of Functional Materials with Halogenated Chromane Motifs

The incorporation of halogen atoms into organic molecules can significantly influence their physical and chemical properties, making them attractive components for functional materials. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, can play a crucial role in crystal engineering and the self-assembly of supramolecular structures.

The presence of both bromine and chlorine on the this compound scaffold offers the potential for directional and specific intermolecular interactions. This could be exploited in the design of liquid crystals, organic semiconductors, and other functional materials where the precise arrangement of molecules is critical to their function. Furthermore, halogenated organic compounds are often used as flame retardants and as monomers in the synthesis of functional polymers. mdpi.comnih.govmdpi.com While the specific application of this compound in materials science is an area that remains largely unexplored, the inherent properties of halogenated chromanes suggest a promising future for their use in the development of novel materials with tailored electronic, optical, and self-assembly properties. The reactivity of the halogen substituents also allows for the post-polymerization functionalization of polymers containing this motif. nih.gov

Exploration of Electronic Properties for Optoelectronic Applications

The electronic properties of organic molecules are central to their application in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of halogen atoms into an aromatic system like the chromane core can significantly alter its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing its charge injection, transport, and light-emitting characteristics.

Research on substituted coumarin derivatives, which share the benzopyrone core with chromanes, has shown that substitutions on the aromatic ring can tune their optoelectronic properties mdpi.com. Halogens, being electron-withdrawing groups, can lower both the HOMO and LUMO energy levels. This effect can be advantageous in matching the energy levels of electrodes and other organic layers in an optoelectronic device, facilitating more efficient charge injection and transport.

Further investigation into the photophysical properties of this compound, such as its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime, would be necessary to fully elucidate its potential in optoelectronic applications. Computational modeling, such as Density Functional Theory (DFT), could provide valuable insights into its electronic structure and predict its performance in various device architectures.

Role of Halogens in Modulating Material Characteristics (e.g., Thermal Stability, Flame Retardancy)

The presence of halogen atoms in organic compounds is well-known to impact their material properties, particularly thermal stability and flame retardancy.

Thermal Stability: The introduction of halogen atoms can influence the thermal stability of a polymer matrix. In some cases, halogenation can increase thermal stability due to the strong carbon-halogen bonds and the increased molecular weight. However, the relatively lower bond energy of the C-Br bond compared to the C-Cl and C-H bonds can sometimes lead to an earlier onset of decomposition ruicoglobal.com. Studies on halogenated polycyclic aromatic hydrocarbons have shown that halogen substitution can affect melting temperatures and enthalpies of fusion, which are indicators of thermal stability nih.gov. The specific substitution pattern in this compound, with two different halogens, may lead to a complex thermal degradation profile. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be essential to experimentally determine its thermal behavior and its suitability for high-temperature applications.

Flame Retardancy: Halogenated compounds, particularly those containing bromine and chlorine, are widely used as effective flame retardants alfa-chemistry.comnih.gov. Their primary mechanism of action is in the gas phase during combustion isola-group.comwikipedia.org. When a material containing a halogenated flame retardant burns, the carbon-halogen bonds break, releasing halogen radicals (Br• and Cl•) into the flame. These highly reactive radicals interfere with the chain reactions of combustion, primarily by scavenging the high-energy H• and OH• radicals that propagate the fire isola-group.com. This process cools the flame and reduces the rate of combustion.